molecular formula C20H25NO6S B446117 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B446117
M. Wt: 407.5g/mol
InChI Key: GWXPNBDKQUNSRF-UHFFFAOYSA-N
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Description

3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the methoxycarbonyl group. Subsequent steps involve the formation of the carbamoyl group and the oxabicycloheptane ring. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This allows for the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler molecule with fewer functional groups.

Scientific Research Applications

3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[22

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclic and polycyclic compounds with functional groups such as methoxycarbonyl and carbamoyl groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new applications and understanding complex chemical interactions.

Properties

Molecular Formula

C20H25NO6S

Molecular Weight

407.5g/mol

IUPAC Name

3-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C20H25NO6S/c1-26-20(25)14-10-6-4-2-3-5-7-13(10)28-18(14)21-17(22)15-11-8-9-12(27-11)16(15)19(23)24/h11-12,15-16H,2-9H2,1H3,(H,21,22)(H,23,24)

InChI Key

GWXPNBDKQUNSRF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3C4CCC(C3C(=O)O)O4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3C4CCC(C3C(=O)O)O4

Origin of Product

United States

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